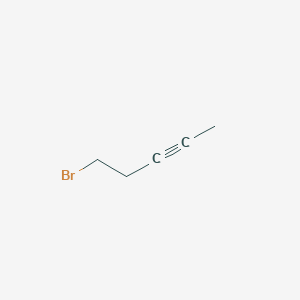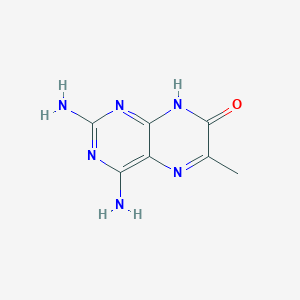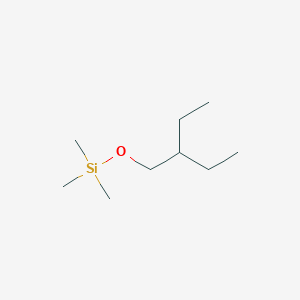![molecular formula C19H12N2 B093192 Benzo[4,5]indolo[1,2-a]quinazoline CAS No. 194-60-5](/img/structure/B93192.png)
Benzo[4,5]indolo[1,2-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[4,5]indolo[1,2-a]quinazoline (BIQ) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. BIQ has been found to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of BIQ makes it an attractive target for synthetic chemists, and several methods for its synthesis have been developed.
Mechanism of Action
The exact mechanism of action of Benzo[4,5]indolo[1,2-a]quinazoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. Benzo[4,5]indolo[1,2-a]quinazoline has been shown to inhibit the activity of several enzymes involved in cell growth and division, as well as the expression of certain genes involved in cancer progression.
Biochemical and Physiological Effects:
Benzo[4,5]indolo[1,2-a]quinazoline has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of DNA synthesis, and the modulation of immune responses. These effects are likely responsible for the compound's observed biological activities.
Advantages and Limitations for Lab Experiments
One advantage of working with Benzo[4,5]indolo[1,2-a]quinazoline in the laboratory is its relatively simple synthesis method. However, the compound can be difficult to purify due to its propensity to form impurities during the reaction. Additionally, the biological activity of Benzo[4,5]indolo[1,2-a]quinazoline can be highly dependent on the specific substitution pattern of the molecule, making it challenging to predict its activity in different systems.
Future Directions
There are several areas of research that could be pursued to further our understanding of Benzo[4,5]indolo[1,2-a]quinazoline and its potential applications. One direction could be the development of more efficient synthesis methods for Benzo[4,5]indolo[1,2-a]quinazoline and its derivatives, which could enable the production of larger quantities for use in biological studies. Another direction could be the investigation of the compound's activity in combination with other drugs or therapies, which could enhance its efficacy against cancer and other diseases. Finally, the exploration of the molecular mechanisms underlying Benzo[4,5]indolo[1,2-a]quinazoline's biological activities could provide valuable insights into the development of new drugs targeting similar pathways.
Synthesis Methods
The synthesis of Benzo[4,5]indolo[1,2-a]quinazoline typically involves the reaction of an indole derivative with an isatoic anhydride in the presence of a Lewis acid catalyst. This method has been optimized to produce high yields of Benzo[4,5]indolo[1,2-a]quinazoline with minimal side reactions. Other methods, such as the use of metal catalysts or microwave irradiation, have also been reported.
Scientific Research Applications
Benzo[4,5]indolo[1,2-a]quinazoline has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and sensitize cancer cells to chemotherapy. Benzo[4,5]indolo[1,2-a]quinazoline has also demonstrated antimicrobial activity against a variety of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
properties
CAS RN |
194-60-5 |
|---|---|
Product Name |
Benzo[4,5]indolo[1,2-a]quinazoline |
Molecular Formula |
C19H12N2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2,10-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),3,5,7,9,11,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-3-7-15-13(5-1)9-10-18-16(15)11-19-20-12-14-6-2-4-8-17(14)21(18)19/h1-12H |
InChI Key |
DSJVXWFOOPJZQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4N3C5=CC=CC=C5C=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4N3C5=CC=CC=C5C=N4 |
synonyms |
7H-Benzo[c]pyrido[3,2-g]carbazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



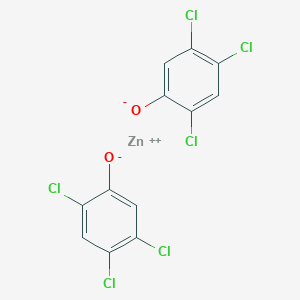
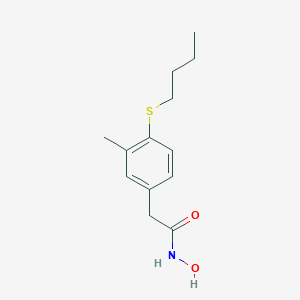
![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)

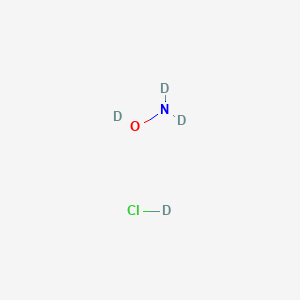
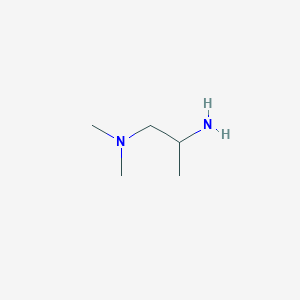
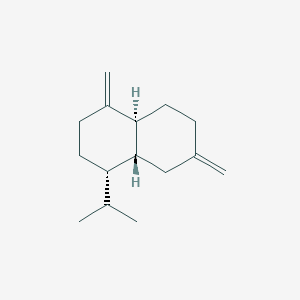
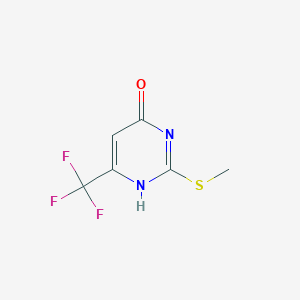
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
